Perfluorotriethylcarbinol
Overview
Description
Perfluorotriethylcarbinol, also known as 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(pentafluoroethyl)pentan-3-ol, is a perfluorinated alcohol. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties. It is a powerful uncoupling agent and is toxic by inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluorotriethylcarbinol typically involves the fluorination of appropriate precursors. One common method is the electrochemical fluorination of tris(pentafluoroethyl)methanol. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction. The reaction conditions include maintaining a low temperature and using a nickel or steel reactor to withstand the corrosive nature of hydrogen fluoride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Perfluorotriethylcarbinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Formation of perfluorinated alkanes.
Substitution: Formation of various perfluorinated derivatives depending on the substituent used.
Scientific Research Applications
Perfluorotriethylcarbinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for highly reactive species.
Biology: Studied for its effects on biological membranes due to its uncoupling properties.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Used in the production of fluorinated polymers and surfactants
Mechanism of Action
Perfluorotriethylcarbinol exerts its effects primarily through its ability to disrupt biological membranes. It acts as an uncoupling agent by dissipating the proton gradient across mitochondrial membranes, leading to a decrease in ATP production. This disruption affects various cellular processes and can lead to cell death. The molecular targets include mitochondrial proteins and enzymes involved in oxidative phosphorylation .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobutanesulfonic acid (PFBS)
Comparison
Perfluorotriethylcarbinol is unique due to its high degree of fluorination and its specific structure, which imparts distinct chemical and physical properties. Unlike PFOA and PFOS, which are primarily used as surfactants and in firefighting foams, this compound is mainly used as an uncoupling agent and in specialized industrial applications. Its toxicity profile and environmental persistence are also areas of active research .
Properties
IUPAC Name |
1,1,1,2,2,4,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O/c8-2(9,5(14,15)16)1(23,3(10,11)6(17,18)19)4(12,13)7(20,21)22/h23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKCRLYGJRILBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF15O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210900 | |
Record name | Perfluorotriethylcarbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6189-00-0 | |
Record name | 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6189-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanol, tris(pentafluoroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorotriethylcarbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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